molecular formula C15H27N3O B2818346 N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide CAS No. 1252058-45-9

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide

Cat. No. B2818346
CAS RN: 1252058-45-9
M. Wt: 265.401
InChI Key: GVTPPSNDJLACEQ-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was initially developed as an anticancer drug and has shown promising results in preclinical studies.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has been extensively studied as an anticancer drug, particularly in the treatment of solid tumors and hematological malignancies. It has shown efficacy in preclinical studies against various types of cancer, including breast, ovarian, pancreatic, and colorectal cancer. N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has also been investigated for its potential use in combination with other anticancer drugs to enhance their efficacy.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the pre-initiation complex. This leads to a decrease in the production of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has also been shown to induce DNA damage and activate the p53 pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and to have antiviral activity against hepatitis B virus. N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown efficacy in preclinical studies against various types of cancer, making it a promising candidate for further investigation. However, N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide also has some limitations. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has some toxicity issues, particularly at higher doses.

Future Directions

There are several future directions for the investigation of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide. One area of interest is the development of new formulations or delivery methods that can improve its pharmacokinetics and reduce toxicity. Another area of interest is the investigation of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide in combination with other anticancer drugs, particularly those that target DNA damage and repair pathways. Finally, further investigation is needed to determine the potential use of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide in the treatment of neurodegenerative diseases.

Synthesis Methods

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide can be synthesized using a multistep process starting with commercially available 2-chloro-4,6-dimethylpyrimidine. The intermediate product is then reacted with 3-methylpiperidine and nitrile to form N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide. The yield of the final product is around 30% and the purity can be increased through additional purification steps.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylpiperidin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O/c1-11(2)15(5,10-16)17-14(19)13(4)18-8-6-7-12(3)9-18/h11-13H,6-9H2,1-5H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTPPSNDJLACEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(C)C(=O)NC(C)(C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methylpiperidin-1-yl)propanamide

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